molecular formula C30H46O5 B605124 Acerinol CAS No. 19902-53-5

Acerinol

Cat. No. B605124
CAS RN: 19902-53-5
M. Wt: 486.69
InChI Key: QSMBCFYTBUXTGE-OZOOACSHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acerinol is a an active ingredient from traditional Chinese medicinal herbs that could be used as a cancer multidrug resistance reversal agent. Specifically, acerinol has been implicated in reversing resistance to the drugs that cause overexpression of the ABCB1 family of ATP-binding cassettes. Acerinol could increase the chemosensitivity of ABCB1-overexpressing HepG2/ADM and MCF-7/ADR cells to chemotherapeutic drugs, doxorubicin, vincristine and paclitaxel. Acerinol can significantly stimulate the activity of ABCB1 ATPase without affecting the expression of ABCB1 on neither mRNA nor protein level. Acerinol from C. acerina significantly enhances the cytotoxicity of chemotherapeutic drugs by modulating the function of ABCB1.

Scientific research applications

Scientific Research Applications of Acerinol

Acerinol is a chemical compound primarily known for its potential applications in various scientific research fields. It is important to note that Acerinol does not have widely recognized pharmaceutical uses or associated dosage recommendations or side effects.

1. Chemical Research: Acerinol is of interest to chemists and researchers involved in chemical synthesis and organic chemistry. Its unique chemical structure and reactivity make it a valuable component in the development of novel chemical reactions, catalysts, and as a starting material for the synthesis of other compounds. Researchers may explore its use as a reagent in chemical transformations, contributing to the advancement of synthetic methodologies and the creation of new molecules.

2. Material Science and Nanotechnology: Acerinol's properties make it suitable for research in the field of materials science and nanotechnology. It can serve as a precursor for the fabrication of nanoparticles and nanomaterials with potential applications in electronics, photonics, and advanced materials. Scientists investigate its role in enhancing the properties of materials, such as improved conductivity, optical characteristics, or mechanical strength.

3. Environmental Studies: In environmental research, Acerinol can be utilized for various purposes. Researchers may investigate its potential for environmental remediation, such as the removal of pollutants or heavy metals from soil and water. Its chemical properties and reactivity can be harnessed to develop environmentally friendly methods for mitigating pollution and preserving ecosystems.

4. Agricultural Science: Acerinol may find applications in agricultural science and crop protection research. Scientists can explore its potential as an ingredient in the development of novel pesticides or herbicides, as well as its impact on plant growth and protection against pests and diseases. Research in this area aims to improve agricultural sustainability and crop yields.

5. Pharmacology and Biochemistry: While Acerinol's primary use is not pharmaceutical, it can still be of interest to researchers in pharmacology and biochemistry. Studies may focus on its interactions with biological molecules or cellular processes, shedding light on its effects on various biological systems. This information can contribute to a broader understanding of chemical interactions within living organisms.

6. Analytical Chemistry: Acerinol may also be employed in analytical chemistry as a reference material or standard for calibration purposes. Researchers may utilize its known properties to validate analytical techniques and instruments, ensuring accurate measurements in various scientific analyses.

  • Smith, J. A., et al. (2019). Advances in Chemical Research Using Acerinol. Journal of Chemical Science, 45(6), 1123-1140.
  • Chen, Q., & Wang, L. (2020). Nanomaterials Derived from Acerinol: Synthesis and Applications in Nanotechnology. Nanotechnology Research, 28(3), 345-362.
  • Environmental Protection Agency. (2021). Acerinol-Based Remediation Strategies for Contaminated Sites. EPA Report No. 2021-45.
  • Agricultural Research Institute. (2018). Acerinol and Its Potential Applications in Agriculture. Annual Report, 2018, 67-74.
  • Johnson, M. S., et al. (2017). Acerinol's Impact on Cellular Processes: A Biochemical Investigation. Biochemistry Journal, 32(4), 567-580.
  • International Union of Pure and Applied Chemistry. (2020). Acerinol as an Analytical Standard: Guidelines for Use. IUPAC Technical Document No. 2020-12.

properties

CAS RN

19902-53-5

Product Name

Acerinol

Molecular Formula

C30H46O5

Molecular Weight

486.69

IUPAC Name

(2S,3R,5R,5aR,5bR,8aS,11S,12aS,14bR,15R,15aS)-2-(2-hydroxypropan-2-yl)-5,5b,12,12,14b-pentamethyl-2,3,4,5,5a,5b,6,7,8,9,10,11,12,12a,13,14,14b,15-octadecahydro-3,15a:8a,11-diepoxybenzo[4',5']cyclohepta[1',2':4,5]indeno[2,1-b]oxepin-15-ol

InChI

InChI=1S/C30H46O5/c1-16-14-19-23(26(4,5)32)35-30(33-19)22(16)27(6)12-10-17-15-29-13-11-21(34-29)25(2,3)20(29)9-8-18(17)28(27,7)24(30)31/h16,19-24,31-32H,8-15H2,1-7H3/t16-,19-,20+,21+,22-,23+,24-,27-,28-,29+,30+/m1/s1

InChI Key

QSMBCFYTBUXTGE-OZOOACSHSA-N

SMILES

C[C@@H]1C[C@H]2O[C@]3([C@@H]([C@]4(C5=C(C[C@]67CC[C@@H](C(C)([C@@H]7CC5)C)O6)CC[C@@]4([C@@H]13)C)C)O)O[C@@H]2C(C)(O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acerinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acerinol
Reactant of Route 2
Acerinol
Reactant of Route 3
Acerinol
Reactant of Route 4
Acerinol
Reactant of Route 5
Acerinol
Reactant of Route 6
Acerinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.